Cas no 88512-09-8 (3-hydroxy-3-methylbutanamide)

3-hydroxy-3-methylbutanamide 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-3-methylbutanamide
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- MDL: MFCD19203969
- インチ: 1S/C5H11NO2/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H2,6,7)
- InChIKey: QHNHAWNULKRVMJ-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CC(O)(C)C
3-hydroxy-3-methylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255079-0.05g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
Enamine | EN300-255079-0.25g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
Enamine | EN300-255079-10g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 10g |
$4545.0 | 2023-09-14 | |
Aaron | AR01C41B-50mg |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 50mg |
$362.00 | 2025-02-09 | |
Aaron | AR01C41B-1g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 1g |
$1479.00 | 2025-02-09 | |
A2B Chem LLC | AW43619-10g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 10g |
$4820.00 | 2024-04-19 | |
Aaron | AR01C41B-10g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 10g |
$6275.00 | 2023-12-14 | |
A2B Chem LLC | AW43619-50mg |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 50mg |
$293.00 | 2024-04-19 | |
A2B Chem LLC | AW43619-100mg |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 100mg |
$421.00 | 2024-04-19 | |
A2B Chem LLC | AW43619-2.5g |
3-hydroxy-3-methylbutanamide |
88512-09-8 | 95% | 2.5g |
$2215.00 | 2024-04-19 |
3-hydroxy-3-methylbutanamide 関連文献
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Ahmed A. Nasser,Ibrahim H. Eissa,Mohamed R. Oun,Mohamed A. El-Zahabi,Mohammed S. Taghour,Amany Belal,Abdulrahman M. Saleh,Ahmed B. M. Mehany,Hendrik Luesch,Ahmad E. Mostafa,Wael M. Afifi,James R. Rocca,Hazem A. Mahdy Org. Biomol. Chem. 2020 18 7608
3-hydroxy-3-methylbutanamideに関する追加情報
3-Hydroxy-3-Methylbutanamide (CAS No. 88512-09-8): A Comprehensive Overview
3-Hydroxy-3-methylbutanamide (CAS No. 88512-09-8), also known as HMB amide, is a derivative of 3-hydroxy-3-methylbutyrate (HMB), a compound widely studied for its potential health benefits. This article delves into the chemical properties, applications, and current research trends surrounding this intriguing molecule, while addressing common queries from researchers and industry professionals.
The molecular structure of 3-hydroxy-3-methylbutanamide features both hydroxyl and amide functional groups, making it a versatile intermediate in organic synthesis. With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol, this compound has garnered attention in pharmaceutical and nutraceutical research due to its structural similarity to HMB, a popular sports nutrition supplement.
Recent studies have explored the potential metabolic pathways of 3-hydroxy-3-methylbutanamide in mammalian systems. Researchers are particularly interested in its possible conversion to HMB in vivo, which could have implications for muscle protein synthesis and recovery. This connection to athletic performance makes it a hot topic in sports science forums and supplement industry discussions.
In the pharmaceutical sector, 88512-09-8 is being investigated as a precursor for novel drug formulations. Its unique chemical properties allow for various modifications, making it valuable in medicinal chemistry. Current research trends focus on its potential as a building block for drugs targeting metabolic disorders and age-related muscle loss (sarcopenia).
The compound's stability and solubility profile make it suitable for various formulation approaches. 3-hydroxy-3-methylbutanamide solubility in water and common organic solvents has been extensively studied, with data showing excellent compatibility with many pharmaceutical excipients. This characteristic is particularly valuable for formulators developing new delivery systems.
Quality control of 3-hydroxy-3-methylbutanamide typically involves HPLC analysis, with purity standards often exceeding 98% for research-grade material. Analytical methods for 88512-09-8 characterization have been refined in recent years, with advanced techniques like LC-MS becoming more common in quality assurance protocols.
From a commercial perspective, the global market for HMB-related compounds continues to expand, driven by growing interest in sports nutrition and healthy aging solutions. Manufacturers are increasingly offering custom synthesis services for specialized derivatives like 3-hydroxy-3-methylbutanamide, catering to the diverse needs of research institutions and product developers.
Safety evaluations of 3-hydroxy-3-methylbutanamide have shown favorable profiles in preliminary studies. While comprehensive toxicological data is still being accumulated, current evidence suggests it shares the generally recognized safety of its parent compound, HMB. This aspect is crucial for formulators considering its inclusion in consumer products.
Storage recommendations for 88512-09-8 typically suggest keeping the compound in a cool, dry environment, protected from light and moisture. Proper handling procedures, including the use of standard laboratory safety equipment, are advised when working with this chemical in research settings.
The future research directions for 3-hydroxy-3-methylbutanamide appear promising, with several patent applications filed in recent years covering its various applications. Areas of particular interest include its potential role in metabolic health formulations and as a component in novel delivery systems for bioactive compounds.
For researchers seeking 3-hydroxy-3-methylbutanamide suppliers, it's important to verify certificates of analysis and inquire about batch-to-batch consistency. The compound is available in various quantities, from small research samples to bulk quantities for industrial applications, with pricing varying based on purity and order volume.
In conclusion, 3-hydroxy-3-methylbutanamide (CAS No. 88512-09-8) represents an interesting compound at the intersection of nutrition science and pharmaceutical development. Its structural features and potential biological activities continue to attract scientific interest, making it a compound worth watching in coming years as research elucidates its full potential.
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